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Abstract

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erba and Rev-Erbf3,
which are critical regulators of the circadian rhythm and metabolism. Discovered by Professor
Thomas Burris at The Scripps Research Institute, SR9011 has emerged as a potent research
tool for investigating the intricate links between the body's internal clock, energy homeostasis,
and various pathologies. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, and preclinical development of SR9011 hydrochloride. It
includes detailed experimental protocols, a summary of key quantitative data, and
visualizations of the underlying biological pathways to support further research and drug
development efforts in this area.

Discovery and Background

SR9011 was developed as part of a research program aimed at understanding and modulating
the circadian clock.[1][2] The discovery was led by Professor Thomas Burris at The Scripps
Research Institute.[1] It is a synthetic small molecule that acts as a potent agonist for the Rev-
Erb nuclear receptors, specifically Rev-Erba (NR1D1) and Rev-Erbp (NR1D2).[3][4] These
receptors are key components of the negative feedback loop of the core circadian clock,
playing a crucial role in regulating the expression of core clock genes like Bmall.[3][4] The
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development of SR9011 and its analog, SR9009, provided researchers with powerful chemical
probes to explore the therapeutic potential of targeting the circadian machinery in various
diseases, including metabolic disorders, sleep disturbances, and cancer.[5][6]

Mechanism of Action: The Rev-Erb Signaling
Pathway

SR9011 exerts its effects by binding to and activating the Rev-Erba and Rev-Erbf3 nuclear
receptors. These receptors function as transcriptional repressors. Upon activation by SR9011,
Rev-Erb recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone
deacetylase 3 (HDAC3). This complex then binds to Rev-Erb response elements (RORES) in
the promoter regions of target genes, leading to chromatin condensation and transcriptional
repression.

A primary target of Rev-Erb is the Bmall gene, a master regulator of the circadian clock. By
repressing Bmall expression, SR9011 can modulate the circadian rhythm. Beyond its role in
the core clock, Rev-Erb also regulates a wide array of genes involved in lipid and glucose
metabolism, inflammation, and cell proliferation.[7][8]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemicalbook.com/article/the-breakthrough-of-sr9011-in-chemical-research-a-new-dawn-for-biological-clock-studies.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5924733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10219396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nucleus

Binds & Activates

Rev-Erba/f

NCoR/HDAC3
Co-repressor Complex

Rev-Erb Response Element (RORE)

Represses Transcription Rej%resses Transcription J- Represses Transcription Represses Transcription
___________ Metabolic Genes Inflammatory Genes
Bmall Gene i Clock Gene (e.g., Srebf1, Fasn, Scd1) (e.g., IL-6)
] T T T
t T T T
I ] 1 I
1 1 1
I [l [l
! Cytoglasm f
\ A | v
Circadian Rhythm Metabolic Regulation Anti-inflammatory
Modulation (4 Lipogenesis, 1 Energy Expenditure) Effects

Click to download full resolution via product page

SR9011 activates Rev-Erb, leading to transcriptional repression of target genes.

Quantitative Data Summary
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The following tables summarize key quantitative data from various in vitro and in vivo studies
on SR9011.

Table 1: In Vitro Activity of SR9011

Parameter Target Value Assay System Reference
HEK293 cell-
IC50 Rev-Erba 790 nM based reporter [4]
assay
HEK293 cell-
IC50 Rev-Erbf 560 nM based reporter [4]
assay
HEK293 cells
Bmall promoter )
IC50 ) 620 nM with full-length [4]
repression
Rev-Erba

No significant

Cell Viability Microglia effectat 5 uM for ~ MTS assay [3]
24h
) Microglia (5 uM
Gene Expression I Bmall, | Clock  RT-PCR [3]
SR9011)

Table 2: In Vivo Effects of SR9011 in Mice
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Parameter Animal Model Dosage Effect Reference
Oxygen 100 mg/kg, i.p.,
ye ) C57BL/6J mice ) 9ra 1P 5% increase [9]
Consumption b.i.d. for 10 days
Locomotor ) 100 mg/kg, i.p., 15% decrease in
o C57BL/6J mice ) [9]
Activity b.i.d. for 10 days = movement
] 100 mg/kg, i.p., Decrease in fat
Fat Mass BALB/c mice ) [9]
b.i.d. for 12 days mass
Plasma Glucose db/db mice 25 mg/kg 20.7% decrease [10]
Plasma ]
) ) db/db mice 25 mgl/kg 41.6% decrease [10]
Triglycerides
Plasma )
db/db mice 25 mg/kg 20.2% decrease [10]
Cholesterol

Table 3: Pharmacokinetic Parameters of SR9011

Parameter Animal Model Dose Value Reference
ED50 (Wheel ) )
) Mice i.p. 56 mg/kg [11]
running)
ED50 (Srebfl _ _
Mice i.p. 67 mg/kg [11]

suppression)

Experimental Protocols
Synthesis of SR9011 Hydrochloride

The synthesis of SR9011 involves a multi-step process. The final step to produce the
hydrochloride salt is crucial for improving its solubility and handling for in vivo studies.

Step 1: Synthesis of the Tertiary Amine Intermediate A detailed, step-by-step synthesis protocol
for the SR9011 free base has been described.[1] This typically involves the reductive amination
of (5-nitrothiophen-2-yl)methanamine with 4-chlorobenzaldehyde, followed by another
reductive amination with a protected 3-formylpyrrolidine derivative.
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Step 2: Deprotection and Amide Formation The protecting group on the pyrrolidine nitrogen is
removed, and the resulting secondary amine is reacted with n-pentyl isocyanate to form the
final urea linkage.

Step 3: Formation of the Hydrochloride Salt

 Dissolve the purified SR9011 free base in a minimal amount of a suitable anhydrous solvent,
such as diethyl ether or dichloromethane.

» Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCI in diethyl
ether) dropwise to the stirred solution of the free base at 0°C.

o Continue stirring for a predetermined time (e.g., 1-2 hours) at 0°C or room temperature,
during which the hydrochloride salt will precipitate out of the solution.

o Collect the precipitate by vacuum filtration.

e Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting
materials or impurities.

e Dry the resulting white to off-white solid under vacuum to obtain SR9011 hydrochloride.

o Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C
NMR, and mass spectrometry.

SR9011 Hydrochloride Synthesis
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Workflow for the synthesis of SR9011 hydrochloride.

In Vitro Cell Viability (MTT) Assay
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This protocol is used to assess the effect of SR9011 on the viability and proliferation of cultured
cells.

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with
5% CO2.

Compound Treatment: Prepare serial dilutions of SR9011 in the appropriate cell culture
medium. Remove the old medium from the cells and add 100 pL of the medium containing
different concentrations of SR9011 or vehicle control (e.g., DMSO) to the respective wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition: Add 10 pL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution in sterile PBS to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the
formation of purple formazan crystals by viable cells.

Solubilization: Add 100 pL of a solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each
well to dissolve the formazan crystals.

Absorbance Measurement: Incubate the plate overnight in the dark at room temperature.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Metabolic Cage Studies in Mice

Comprehensive Laboratory Animal Monitoring Systems (CLAMS) are used to evaluate the
metabolic effects of SR9011 in mice.

e Animal Acclimation: Individually house mice in the metabolic cages for a period of 3-5 days
to allow for acclimation to the new environment.[12] Ensure ad libitum access to food and
water.

o Baseline Measurement: Record baseline metabolic parameters, including oxygen
consumption (VOZ2), carbon dioxide production (VCOZ2), respiratory exchange ratio (RER),
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food and water intake, and locomotor activity for at least 24 hours prior to treatment.

e SR9011 Administration: Administer SR9011 or vehicle control via the desired route (e.g.,
intraperitoneal injection) at the specified dose and frequency (e.g., 100 mg/kg, twice daily).[9]

o Data Collection: Continuously monitor and record the metabolic parameters for the duration
of the study (e.g., 10-12 days).

o Data Analysis: Analyze the collected data to determine the effects of SR9011 on energy
expenditure, substrate utilization, and physical activity. Compare the data from the SR9011-
treated group to the vehicle-treated control group.

Conclusion

SR9011 hydrochloride is a valuable research compound that has significantly advanced our
understanding of the role of the Rev-Erb nuclear receptors in regulating circadian rhythms and
metabolism. Its potent and specific agonistic activity provides a powerful tool for dissecting
these complex biological processes. The preclinical data generated to date suggest that
pharmacological modulation of Rev-Erb with compounds like SR9011 may hold therapeutic
promise for a range of conditions, including metabolic diseases, sleep disorders, and certain
types of cancer. Further research, including more detailed pharmacokinetic and toxicology
studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. This
technical guide provides a foundational resource for researchers and drug development
professionals interested in furthering the investigation of SR9011 and the broader field of
chronobiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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